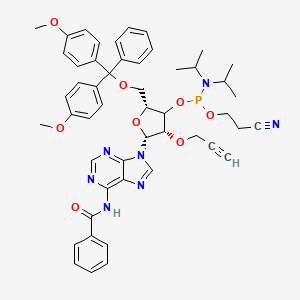

2'-O-Propargyl A(Bz)-3'-phosphoramidite

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C50H54N7O8P |

|---|---|

分子量 |

912.0 g/mol |

IUPAC 名称 |

N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C50H54N7O8P/c1-8-29-61-45-44(65-66(63-30-15-28-51)57(34(2)3)35(4)5)42(64-49(45)56-33-54-43-46(52-32-53-47(43)56)55-48(58)36-16-11-9-12-17-36)31-62-50(37-18-13-10-14-19-37,38-20-24-40(59-6)25-21-38)39-22-26-41(60-7)27-23-39/h1,9-14,16-27,32-35,42,44-45,49H,15,29-31H2,2-7H3,(H,52,53,55,58)/t42-,44?,45+,49-,66?/m1/s1 |

InChI 键 |

ZNKFQCJEZKZIPC-YSHWXYEMSA-N |

手性 SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1OCC#C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

规范 SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCC#C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2'-O-Propargyl A(Bz)-3'-phosphoramidite: Structure, Properties, and Applications in Oligonucleotide Synthesis and Beyond

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2'-O-Propargyl A(Bz)-3'-phosphoramidite, a key reagent in the synthesis of modified oligonucleotides. Its unique propargyl group serves as a versatile handle for post-synthetic modifications via "click chemistry," enabling a wide range of applications in research, diagnostics, and therapeutics.

Chemical Structure and Properties

This compound is a protected adenosine (B11128) phosphoramidite (B1245037) building block designed for use in automated solid-phase oligonucleotide synthesis. The key structural features include:

-

A propargyl group at the 2'-position of the ribose sugar, which provides a terminal alkyne for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.

-

A benzoyl (Bz) protecting group on the exocyclic amine of the adenine (B156593) base to prevent side reactions during synthesis.

-

A dimethoxytrityl (DMT) group protecting the 5'-hydroxyl group, which is cleaved at the beginning of each coupling cycle.

-

A 3'-phosphoramidite moiety with a cyanoethyl protecting group, enabling the coupling reaction to the 5'-hydroxyl of the growing oligonucleotide chain.

The detailed chemical structure is as follows:

IUPAC Name: N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C50H54N7O8P | [1][2] |

| Molecular Weight | 911.98 g/mol | [1] |

| CAS Number | 171486-59-2 | [1][2] |

| Appearance | White, off-white to faint yellow powder | [1] |

| Purity | ≥95% | [1] |

| Storage Conditions | -20 °C | [1][2] |

Experimental Protocols

The incorporation of this compound into an oligonucleotide and its subsequent modification involves a multi-step process. Below are detailed protocols for each key stage.

Solid-Phase Oligonucleotide Synthesis

The synthesis is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.

Materials:

-

This compound (0.1 M in anhydrous acetonitrile)

-

Standard DNA or RNA phosphoramidites (A, C, G, T/U)

-

Solid support (e.g., Controlled Pore Glass - CPG)

-

Activator solution (e.g., 0.45 M 1H-Tetrazole or 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

-

Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: 1-methylimidazole/THF)

-

Oxidizing solution (Iodine in THF/water/pyridine)

-

Deblocking solution (3% trichloroacetic acid or dichloroacetic acid in dichloromethane)

-

Anhydrous acetonitrile

Protocol:

The synthesis follows a standard cycle for each nucleotide addition:

-

Deblocking: The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution.

-

Coupling: The this compound solution and the activator solution are delivered to the synthesis column. A coupling time of 120 seconds is recommended for this modified phosphoramidite to ensure high coupling efficiency (typically 98.5-99.5%).

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.

These four steps are repeated for each subsequent nucleotide to be added to the growing oligonucleotide chain.

Cleavage and Deprotection

Due to the presence of the base-labile benzoyl protecting group, a mild deprotection strategy is recommended.

Materials:

-

Ammonium hydroxide (B78521) solution (30%)

-

Methylamine solution (40%)

-

Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v)

Protocol:

-

Cleavage from Support and Base Deprotection: The solid support is treated with the AMA solution at 65°C for 10-15 minutes. This cleaves the oligonucleotide from the support and removes the benzoyl and cyanoethyl protecting groups.

-

Evaporation: The resulting solution is cooled, and the solvent is removed by vacuum centrifugation.

Note: For oligonucleotides containing other sensitive modifications, alternative deprotection schemes such as the use of potassium carbonate in methanol (B129727) may be necessary.

Purification of the Propargyl-Modified Oligonucleotide

Purification of the crude oligonucleotide is essential to remove truncated sequences and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method.

Materials:

-

HPLC system with a C18 column

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.5

-

Mobile Phase B: 0.1 M TEAA, 50% Acetonitrile

-

Desalting columns (e.g., NAP-10)

Protocol:

-

Sample Preparation: The dried oligonucleotide pellet is redissolved in sterile, nuclease-free water.

-

HPLC Purification: The sample is injected onto the C18 column. A linear gradient of Mobile Phase B is used to elute the oligonucleotide. The full-length, DMT-on oligonucleotide (if the final detritylation step was omitted on the synthesizer) will have a longer retention time than the truncated, DMT-off failure sequences.

-

Fraction Collection and Detritylation (if applicable): The peak corresponding to the desired product is collected. If DMT-on purification was performed, the collected fraction is treated with 80% acetic acid to remove the DMT group.

-

Desalting: The purified oligonucleotide is desalted using a desalting column to remove the HPLC buffer salts.

-

Quantification: The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Reaction

This protocol describes the conjugation of an azide-containing molecule to the propargyl-modified oligonucleotide.

Materials:

-

Purified propargyl-modified oligonucleotide

-

Azide-containing molecule of interest (e.g., fluorescent dye, biotin (B1667282), peptide)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Sodium ascorbate (B8700270)

-

Nuclease-free water

-

DMSO (if the azide (B81097) molecule is not water-soluble)

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

Nuclease-free water

-

Propargyl-modified oligonucleotide (to a final concentration of ~100 µM)

-

A solution of the azide-containing molecule (typically 1.5-10 equivalents relative to the oligonucleotide)

-

A pre-mixed solution of CuSO4 and THPTA (final concentration of CuSO4 is typically 50-100 µM)

-

-

Initiation: Add freshly prepared sodium ascorbate solution to a final concentration of ~1 mM to initiate the reaction by reducing Cu(II) to the catalytic Cu(I) species.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by HPLC or mass spectrometry.

-

Purification of the "Clicked" Oligonucleotide: The final conjugated oligonucleotide is purified from excess reagents using RP-HPLC or other suitable chromatographic methods, followed by desalting.

Visualization of the Experimental Workflow

The entire process from synthesis to the final labeled oligonucleotide can be visualized as a streamlined workflow.

Caption: Experimental workflow for the synthesis and labeling of a propargyl-modified oligonucleotide.

Applications

The ability to introduce a propargyl group into an oligonucleotide opens up a vast array of applications, including:

-

Fluorescent Labeling: Attachment of fluorescent dyes for applications in fluorescence in situ hybridization (FISH), real-time PCR, and single-molecule imaging.

-

Bioconjugation: Conjugation to biotin for affinity purification and detection, or to peptides and proteins for targeted delivery and functional studies.

-

Drug Delivery: Attachment to delivery vehicles such as lipids or polymers to improve the pharmacokinetic properties of therapeutic oligonucleotides.[1]

-

Nanotechnology: Use as a building block for the construction of DNA- and RNA-based nanostructures and materials for biosensing and controlled release systems.[1]

-

Crosslinking: Creation of cross-linked oligonucleotides for structural studies and therapeutic applications.

References

A Technical Guide to 2'-O-Propargyl A(Bz)-3'-phosphoramidite in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the mechanism, application, and technical protocols associated with 2'-O-Propargyl A(Bz)-3'-phosphoramidite, a key reagent for the site-specific modification of oligonucleotides. Its primary utility lies in the introduction of a terminal alkyne group at the 2'-position of an adenosine (B11128) residue, enabling post-synthetic conjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

The Role and Structure of this compound

This compound is a modified nucleoside building block designed for use in automated, solid-phase oligonucleotide synthesis.[] Its structure is tailored for the standard phosphoramidite (B1245037) chemistry cycle, with several key functional groups[][2]:

-

A 3'-Phosphoramidite Moiety: This is the reactive group that, upon activation, couples with the free 5'-hydroxyl group of the growing oligonucleotide chain. The Diisopropylamino ((iPr)₂N) group is an excellent leaving group in the presence of an acidic activator, and the 2-cyanoethyl (CE) group protects the phosphite (B83602) triester during synthesis and is easily removed during the final deprotection step.[2]

-

A 5'-Dimethoxytrityl (DMT) Group: This acid-labile protecting group caps (B75204) the 5'-hydroxyl of the phosphoramidite. Its removal at the beginning of each synthesis cycle provides the reactive hydroxyl group necessary for chain elongation.[3]

-

An N⁶-Benzoyl (Bz) Group: This base-labile group protects the exocyclic amine of the adenine (B156593) base, preventing unwanted side reactions during the synthesis cycle.[4]

-

A 2'-O-Propargyl Group: This is the key modification. The propargyl group (–CH₂C≡CH) introduces a terminal alkyne, a bio-orthogonal handle that does not interfere with the standard synthesis chemistry but is readily available for post-synthetic modification via click chemistry.[][5] This modification has been shown to be compatible with automated synthesis and can increase the thermal stability (Tₘ) of oligonucleotide duplexes with complementary RNA.[6]

Mechanism in Solid-Phase Oligonucleotide Synthesis

The incorporation of this compound follows the well-established, cyclical four-step phosphoramidite method.[4][7] The process occurs on a solid support, typically controlled pore glass (CPG), within an automated synthesizer.

The Synthesis Cycle:

-

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleotide bound to the solid support. This is achieved by treating the support with an acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-aqueous solvent like dichloromethane.[8] This step exposes a free 5'-hydroxyl group, which is the nucleophile for the subsequent coupling reaction.

-

Coupling (Activation & Condensation): The this compound is activated by a weak acid, such as 5-(ethylthio)-1H-tetrazole (ETT) or 5-(benzylthio)-1H-tetrazole (BTT).[8] The activator protonates the diisopropylamino group on the phosphoramidite, converting it into a good leaving group.[3] The activated phosphoramidite is then delivered to the synthesis column, where the exposed 5'-hydroxyl group of the support-bound oligonucleotide attacks the phosphorus center, forming a phosphite triester linkage and elongating the oligonucleotide chain.[9]

-

Capping: To prevent the formation of deletion mutations (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are permanently blocked. This is accomplished by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[3][8] This "capping" step ensures that only the correctly elongated chains can participate in the subsequent synthesis cycles.

-

Oxidation: The newly formed phosphite triester linkage is unstable. It is oxidized to a more stable pentavalent phosphotriester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[3][8] This step stabilizes the oligonucleotide backbone for the remainder of the synthesis.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Figure 1. The four-step cycle of phosphoramidite-based solid-phase oligonucleotide synthesis.

Quantitative Performance Data

While coupling efficiencies are sequence-dependent and influenced by synthesizer parameters, the performance of high-quality phosphoramidites is consistently high.[8] The data below are representative values for modified phosphoramidites used in modern automated synthesis.

| Parameter | Typical Value | Notes |

| Purity of Amidite | ≥95% | Purity is critical to prevent side reactions. Assessed by HPLC and ³¹P NMR.[] |

| Per-Step Coupling Efficiency | >98% | For modified phosphoramidites. Can approach >99.5% for standard amidites under optimal conditions.[3][8] |

| Recommended Coupling Time | 5 - 15 minutes | Sterically hindered 2'-O-modified phosphoramidites require significantly longer coupling times than standard DNA amidites (~30 seconds).[8][9] |

| Click Reaction Efficiency | Near Quantitative | With appropriate reagents and protocols, the post-synthetic click reaction can achieve close to 100% conversion. |

Experimental Protocols

Protocol for Oligonucleotide Synthesis

This protocol outlines the key steps for incorporating this compound using a standard automated DNA/RNA synthesizer.

-

Reagent Preparation:

-

Dissolve this compound in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).

-

Ensure all other synthesis reagents (activator, capping solutions, oxidizer, deblocking solution) are fresh and anhydrous.

-

-

Synthesizer Setup:

-

Install the phosphoramidite vial on the designated synthesizer port.

-

Program the oligonucleotide sequence, specifying the position for the 2'-O-propargyl adenosine modification.

-

-

Synthesis Cycle Parameters:

-

Deblocking: Use standard instrument protocols (e.g., 3% TCA in dichloromethane).

-

Coupling: Set an extended coupling time for the this compound. A duration of 5 to 15 minutes is recommended to ensure high coupling efficiency due to the steric bulk of the 2'-modification.[8][9]

-

Capping: Use standard instrument protocols (e.g., acetic anhydride and N-methylimidazole).

-

Oxidation: Use standard instrument protocols (e.g., 0.02 M iodine solution).

-

-

Post-Synthesis:

-

Upon completion of the synthesis, keep the final 5'-DMT group on (DMT-on) if reverse-phase HPLC purification is planned.

-

Dry the solid support thoroughly under a stream of argon or nitrogen gas.

-

Protocol for Cleavage and Deprotection

This procedure removes the oligonucleotide from the solid support and strips away all protecting groups.

-

Cleavage from Support & Base Deprotection:

-

Transfer the solid support to a screw-cap vial.

-

Add a sufficient volume of concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH) or a 1:1 mixture of ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA) to cover the support.

-

Incubate the vial at 55-65°C for the time appropriate for the protecting groups used. For standard Bz protection, 10-15 minutes at 65°C with AMA is typically sufficient. For ammonium hydroxide alone, an overnight incubation at 55°C may be required.

-

Cool the vial and carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

-

-

Drying:

-

Evaporate the ammonia/methylamine solution to dryness using a centrifugal vacuum concentrator.

-

-

Purification (Optional but Recommended):

-

The crude oligonucleotide can be purified by various methods, such as reverse-phase HPLC (for DMT-on oligos) or anion-exchange HPLC.

-

Protocol for Post-Synthesis Click Chemistry (CuAAC)

This protocol describes the conjugation of an azide-containing molecule to the 2'-O-propargyl modified oligonucleotide in solution.

-

Reagent Preparation:

-

Oligonucleotide: Dissolve the purified, alkyne-modified oligonucleotide in nuclease-free water or buffer to a final concentration of ~50-100 µM.

-

Azide Molecule: Prepare a stock solution of the azide-tagged molecule (e.g., a fluorescent dye, biotin, or peptide) in DMSO or water.

-

Copper(I) Source: Prepare a fresh stock solution of copper(II) sulfate (B86663) (CuSO₄) in water (e.g., 20 mM).

-

Reducing Agent: Prepare a fresh stock solution of sodium ascorbate (B8700270) in water (e.g., 100 mM).

-

Ligand (Optional but Recommended): Prepare a stock solution of a Cu(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), in DMSO or water (e.g., 50 mM). The ligand accelerates the reaction and protects the oligonucleotide from oxidative damage.[6]

-

-

Reaction Assembly:

-

In a microcentrifuge tube, combine the following in order:

-

Alkyne-modified oligonucleotide (1 equivalent).

-

Azide-containing molecule (2-5 equivalents).

-

Buffer (e.g., phosphate-buffered saline) to the desired final volume.

-

Premixed solution of CuSO₄ (0.1-0.25 mM final concentration) and ligand (0.5-1.25 mM final concentration, maintaining a 5:1 ligand-to-copper ratio).

-

Sodium ascorbate (2.5-5 mM final concentration).

-

-

Gently mix the components by pipetting.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours, or overnight if needed. Protect the reaction from light if using a photosensitive dye.

-

-

Purification:

-

The final conjugated oligonucleotide can be purified from excess reagents using methods such as ethanol (B145695) precipitation, size-exclusion chromatography (desalting columns), or HPLC.[8]

-

Figure 2. General workflow for the post-synthetic modification of a 2'-O-propargyl oligonucleotide.

References

- 2. atdbio.com [atdbio.com]

- 3. 2�-O-Propargyl A(Bz)-3�-phosphoramidite, 171486-59-2 | BroadPharm [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. biotage.com [biotage.com]

- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

Synthesis of 2'-O-propargyladenosine Phosphoramidite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the 2'-O-propargyladenosine phosphoramidite (B1245037) building block, a crucial reagent for the preparation of modified oligonucleotides. The presence of the 2'-O-propargyl group allows for post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This enables the site-specific labeling of oligonucleotides with a wide array of functionalities, including fluorophores, biotin, and other reporter groups, which is invaluable for various diagnostic and therapeutic applications.

Synthetic Strategy Overview

The synthesis of the target 2'-O-propargyladenosine phosphoramidite, N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-propargyladenosine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite, involves a multi-step process. The key transformations include the protection of the exocyclic amine of adenosine (B11128) with a benzoyl group, protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, regioselective alkylation of the 2'-hydroxyl group with propargyl bromide, and finally, phosphitylation of the 3'-hydroxyl group.

Quantitative Data Summary

The following table summarizes the typical yields for each key step in the synthesis. It is important to note that yields can vary based on reaction scale, purity of reagents, and specific laboratory conditions. The data presented here is a compilation from various reported procedures for analogous compounds.

| Step | Transformation | Starting Material | Product | Typical Yield (%) |

| 1. N6-Benzoylation | Protection of exocyclic amine | Adenosine | N6-Benzoyl-adenosine | ~50-60%[1] |

| 2. 5'-O-DMT Protection | Protection of 5'-hydroxyl group | N6-Benzoyl-adenosine | 5'-O-DMT-N6-Benzoyl-adenosine | ~94%[1] |

| 3. 2'-O-Propargylation | Regioselective alkylation of 2'-hydroxyl group | 5'-O-DMT-N6-Benzoyl-adenosine | N6-Benzoyl-5'-O-DMT-2'-O-propargyladenosine | ~40-50% |

| 4. 3'-O-Phosphitylation | Introduction of the phosphoramidite moiety | N6-Benzoyl-5'-O-DMT-2'-O-propargyladenosine | N6-Benzoyl-5'-O-DMT-2'-O-propargyladenosine-3'-CE-phosphoramidite | ~80%[2] |

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below. Standard laboratory safety precautions should be followed at all times.

Synthesis of N6-Benzoyl-adenosine

This procedure outlines the protection of the exocyclic amino group of adenosine.

Reagents and Materials:

-

Adenosine

-

Anhydrous Pyridine

-

Trimethylsilyl chloride (TMSCl)

-

Benzoyl Chloride

-

Ammonium (B1175870) Hydroxide (28%)

-

Silica (B1680970) Gel for column chromatography

Procedure:

-

Adenosine is co-evaporated with anhydrous pyridine and dried under vacuum.

-

The dried adenosine is dissolved in anhydrous pyridine under an inert atmosphere (e.g., argon).

-

Trimethylsilyl chloride is added dropwise to the solution at room temperature, and the mixture is stirred for 30 minutes.[1]

-

Benzoyl chloride is then added, and the reaction is stirred at room temperature for approximately 2.5 hours.[1]

-

The reaction is cooled to 0°C, and water is added, followed by concentrated ammonium hydroxide.[1] The mixture is stirred at 0°C for 30 minutes.

-

The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford N6-benzoyl-adenosine.[1]

Synthesis of 5'-O-DMT-N6-Benzoyl-adenosine

This step involves the protection of the 5'-hydroxyl group.

Reagents and Materials:

-

N6-Benzoyl-adenosine

-

Anhydrous Pyridine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

N6-Benzoyl-adenosine is co-evaporated with anhydrous pyridine and dried under vacuum.

-

The dried material is dissolved in anhydrous pyridine, and DMT-Cl is added in portions.[1]

-

The reaction mixture is stirred at room temperature overnight. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed in vacuo. The residue is dissolved in dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate and brine.[1]

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., methanol in dichloromethane) to yield 5'-O-DMT-N6-Benzoyl-adenosine as a foam.[1]

Synthesis of N6-Benzoyl-5'-O-DMT-2'-O-propargyladenosine

This is the key step to introduce the propargyl functionality.

Reagents and Materials:

-

5'-O-DMT-N6-Benzoyl-adenosine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Propargyl Bromide (80% in toluene)

-

Methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

5'-O-DMT-N6-Benzoyl-adenosine is dried by co-evaporation with anhydrous DMF.

-

The dried nucleoside is dissolved in anhydrous DMF under an argon atmosphere and cooled to 0°C.

-

Sodium hydride is added portion-wise, and the mixture is stirred at 0°C for 1 hour.

-

Propargyl bromide is added dropwise, and the reaction is allowed to warm to room temperature and stirred for several hours.

-

The reaction is carefully quenched by the addition of methanol.

-

The mixture is diluted with dichloromethane and washed with saturated aqueous sodium bicarbonate and brine.

-

The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The resulting residue is purified by silica gel column chromatography to separate the 2'-O-propargyl and 3'-O-propargyl isomers. The desired 2'-O-propargyl isomer is typically the major product.

Synthesis of N6-Benzoyl-5'-O-DMT-2'-O-propargyladenosine-3'-CE-phosphoramidite

The final step is the introduction of the phosphoramidite moiety at the 3'-position.

Reagents and Materials:

-

N6-Benzoyl-5'-O-DMT-2'-O-propargyladenosine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

N,N-Diisopropylethylamine (DIPEA)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexanes

Procedure:

-

N6-Benzoyl-5'-O-DMT-2'-O-propargyladenosine is dried under high vacuum.

-

The dried compound is dissolved in anhydrous DCM or THF under an argon atmosphere.

-

DIPEA is added, and the solution is cooled to 0°C.

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added dropwise, and the reaction is stirred at room temperature for 2-3 hours.[2]

-

The reaction mixture is diluted with dichloromethane and washed with saturated aqueous sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude phosphoramidite is purified by precipitation from a suitable solvent system (e.g., dichloromethane into cold hexanes) or by flash chromatography on silica gel deactivated with triethylamine. The final product is obtained as a white foam.

Conclusion

The synthesis of 2'-O-propargyladenosine phosphoramidite is a well-established but technically demanding process that requires careful control of reaction conditions and rigorous purification of intermediates. The successful execution of this multi-step synthesis provides a valuable tool for the chemical biology and drug discovery communities, enabling the facile post-synthetic modification of oligonucleotides for a wide range of applications. The protocols and data presented in this guide offer a comprehensive resource for researchers embarking on the synthesis of this important building block.

References

The Propargyl Group: A Linchpin in Click Chemistry for Advanced Research and Drug Development

An In-depth Technical Guide

The propargyl group, a simple yet powerful functional moiety, has emerged as a cornerstone in the field of click chemistry, fundamentally transforming approaches to bioconjugation, drug discovery, and materials science. Its remarkable reactivity in the azide-alkyne cycloaddition reaction, both in its copper-catalyzed and strain-promoted variants, offers a robust and versatile tool for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the pivotal role of the propargyl group in these reactions, detailing the underlying mechanisms, experimental protocols, and quantitative data to facilitate its effective application.

The Core of Reactivity: The Propargyl Group in Azide-Alkyne Cycloadditions

The utility of the propargyl group in click chemistry is primarily demonstrated in two powerful ligation reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The terminal alkyne of the propargyl group is the key reactive element in these transformations.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, renowned for its high efficiency, regioselectivity, and biocompatibility under aqueous conditions.[1] In this reaction, the propargyl group's terminal alkyne reacts with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole.[1][2] The reaction is characterized by a massive rate acceleration of 107 to 108 compared to the uncatalyzed thermal cycloaddition.[1]

The catalytic cycle, a critical aspect for understanding the reaction, involves the in situ formation of a copper(I)-acetylide intermediate from the propargyl group. This intermediate then reacts with the azide in a stepwise manner to yield the triazole product.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[2] This reaction utilizes a cyclooctyne, a strained alkyne, which readily reacts with an azide to release ring strain, thus driving the reaction forward without the need for a metal catalyst.[3] While the propargyl group itself is not strained, it is often the functional handle used to attach a molecule of interest to an azide-modified partner in a copper-free manner. In this context, the azide-bearing molecule would be conjugated to a strained alkyne for the SPAAC reaction to proceed.

The primary advantage of SPAAC is its excellent biocompatibility, making it ideal for in vivo labeling and imaging.[4] However, SPAAC reactions are generally slower than their copper-catalyzed counterparts.[5]

Quantitative Data Presentation

The choice between CuAAC and SPAAC often depends on the specific experimental context, balancing the need for speed against biocompatibility. The following tables summarize key quantitative parameters for these reactions.

| Parameter | CuAAC with Propargyl Group | SPAAC with various Cyclooctynes | Source(s) |

| Second-Order Rate Constant (M⁻¹s⁻¹) | 1 - 100 | 1.2 x 10⁻³ - 1 | [5][6] |

| Catalyst Required | Yes (Copper I) | No | [2][3] |

| Biocompatibility | Limited due to copper toxicity | Excellent | [6] |

| Typical Reaction Time | Minutes to a few hours | Hours to days | [6][7] |

Table 1: Comparison of CuAAC and SPAAC Reaction Parameters

| Alkyne Type | Time to 50% Completion (10 µM Cu+) | Time to 90% Completion (10 µM Cu+) | Source(s) |

| Propiolamide A | ~5 min | ~15 min | [8] |

| Propargyl ethers B-D | ~8 min | ~20 min | [8] |

| N-propargylamide F | ~10 min | ~25 min | [8] |

| Aromatic Alkyne K | ~15 min | ~35 min | [8] |

Table 2: Relative Reactivity of Different Alkynes in CuAAC [8]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of click chemistry. The following are representative protocols for CuAAC and SPAAC in a bioconjugation context.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein

This protocol describes the labeling of a protein containing a propargyl group with an azide-functionalized fluorescent dye.

Materials:

-

Propargyl-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)

-

Azide-functionalized fluorescent dye (10 mM stock in DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) (20 mM stock in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM stock in water)

-

Sodium ascorbate (B8700270) (100 mM stock in water, freshly prepared)

-

Aminoguanidine (B1677879) (100 mM stock in water)

-

Microcentrifuge tubes

Procedure:

-

In a microcentrifuge tube, combine the propargyl-modified protein with buffer to achieve a final protein concentration of 2-5 mg/mL.

-

Add the azide-functionalized dye to a final concentration of 100-200 µM.

-

Prepare a premixed solution of CuSO₄ and THPTA ligand by adding 2.5 µL of 20 mM CuSO₄ to 5.0 µL of 50 mM THPTA.

-

Add the CuSO₄/THPTA mixture to the protein solution to a final copper concentration of 50-100 µM.

-

Add aminoguanidine to a final concentration of 5 mM.[9]

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.[7][10]

-

Gently mix the reaction and incubate at room temperature for 1-2 hours.

-

The reaction progress can be monitored by SDS-PAGE with in-gel fluorescence scanning.

-

Purify the labeled protein using size exclusion chromatography or dialysis to remove excess reagents.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol outlines the metabolic labeling of cellular glycoproteins with an azide-containing sugar followed by fluorescent labeling using a cyclooctyne-dye conjugate.

Materials:

-

Adherent cells cultured in a suitable medium

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) (10 mM stock in DMSO)

-

Cyclooctyne-fluorophore conjugate (e.g., DBCO-488) (1 mM stock in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Add Ac₄ManNAz to the culture medium to a final concentration of 25-50 µM.

-

Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azide sugar into glycoproteins.[11]

-

-

SPAAC Reaction:

-

Wash the cells twice with warm PBS to remove unincorporated Ac₄ManNAz.

-

Dilute the cyclooctyne-fluorophore conjugate in fresh culture medium to a final concentration of 10-20 µM.

-

Add the labeling medium to the cells and incubate for 30-60 minutes at 37°C, protected from light.[11]

-

-

Imaging:

-

Wash the cells three times with warm PBS to remove unreacted cyclooctyne-fluorophore.

-

Add fresh medium or PBS to the cells.

-

Visualize the fluorescently labeled cells using a fluorescence microscope with the appropriate filter set.

-

Applications in Drug Development and Pharmaceutical Sciences

The versatility and robustness of click chemistry reactions involving the propargyl group have made it an invaluable tool in modern drug discovery and development.[12][13][14]

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. jenabioscience.com [jenabioscience.com]

- 8. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Propargylamine Moiety: A Promising Scaffold in Drug Design [wisdomlib.org]

- 14. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Benzoyl Protecting Group in Phosphoramidite Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the benzoyl (Bz) protecting group's function, application, and chemical principles within the context of phosphoramidite-based oligonucleotide synthesis. It details the group's role in preventing side reactions, outlines experimental protocols for its use, and presents quantitative data on its performance relative to other protecting groups.

Core Function and Rationale

In the automated solid-phase synthesis of oligonucleotides via the phosphoramidite (B1245037) method, it is essential to temporarily block all reactive functional groups that are not intended to participate in the sequential formation of internucleoside phosphodiester linkages.[1][2][3][4] The exocyclic primary amine groups (–NH₂) present on the nucleobases deoxyadenosine (B7792050) (dA), deoxycytosine (dC), and deoxyguanosine (dG) are nucleophilic and, if left unprotected, would engage in undesirable side reactions during the phosphoramidite coupling and subsequent capping steps.[1][2][3]

The benzoyl group is a robust acyl protecting group traditionally used for the N⁶ amine of adenine (B156593) and the N⁴ amine of cytosine.[1][2][5][6] Its primary functions are:

-

To render the exocyclic amine non-nucleophilic: By converting the amine into an amide, its reactivity is suppressed, preventing interference with the phosphoramidite coupling reaction.

-

To ensure stability throughout the synthesis cycle: The benzoyl group is stable to the mildly acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group (deblocking) and the oxidative conditions used to convert the phosphite (B83602) triester to a phosphate (B84403) triester.[4][7]

Thymine and uracil (B121893) do not possess exocyclic amino groups and therefore do not require such protection.[1][2] Deoxyguanosine is typically protected with groups like isobutyryl (iBu) or dimethylformamidine (dmf), as the benzoyl group is more difficult to remove from the dG purine (B94841) system.[1][2][5]

Chemical Mechanisms and Workflow Integration

The use of the benzoyl group involves three key phases: protection of the initial nucleoside, incorporation via the phosphoramidite synthesis cycle, and final deprotection.

The benzoyl group is introduced onto the exocyclic amine of the nucleoside before it is converted into a phosphoramidite monomer. This is typically achieved by treating the nucleoside with an activated benzoic acid derivative, such as benzoyl chloride, in the presence of a base like pyridine (B92270).[9]

Once protected and converted into a 3'-phosphoramidite building block, the N⁶-benzoyl-deoxyadenosine (or N⁴-benzoyl-deoxycytidine) monomer is used in the automated synthesizer. The synthesis proceeds in the 3' to 5' direction and involves a four-step cycle for each nucleotide addition. The benzoyl group remains intact throughout these repeated cycles.

After the final nucleotide has been added, the oligonucleotide is cleaved from the solid support and all remaining protecting groups (on the bases and the phosphate backbone) are removed. The benzoyl group is cleaved by nucleophilic acyl substitution using a strong base, a process known as ammonolysis when using aqueous ammonium (B1175870) hydroxide (B78521).[6][10] This treatment hydrolyzes the amide bond, liberating the free exocyclic amine and releasing benzamide (B126) as a byproduct.

Quantitative Data: Deprotection Conditions

The choice of protecting group strategy is heavily influenced by the time and conditions required for final deprotection. The benzoyl group is considered a "standard" protecting group, requiring more rigorous conditions for removal compared to "mild" or "ultra-mild" alternatives. The rate-determining step in a standard deprotection is often the removal of the isobutyryl group from guanine.[5]

| Protecting Group | Base | Reagent | Temperature (°C) | Time | Application |

| Benzoyl (Bz) | dA, dC | Conc. NH₄OH | 55 | 8 - 16 h | Standard Synthesis[11] |

| Isobutyryl (iBu) | dG | Conc. NH₄OH | 55 | 16 - 36 h | Standard Synthesis[11] |

| Acetyl (Ac) | dC | Conc. NH₄OH | 55 | 4 h | Fast Deprotection[11] |

| Acetyl (Ac) | dC | AMA¹ | 65 | 10 min | Ultra-Fast Deprotection[11] |

| Phenoxyacetyl (Pac) | dA | Conc. NH₄OH | RT | 2 h | Ultra-Mild Synthesis[12] |

| iPr-Pac | dG | Conc. NH₄OH | RT | 2 h | Ultra-Mild Synthesis[11] |

¹AMA = 1:1 mixture of aqueous Ammonium Hydroxide and aqueous Methylamine (B109427).

Note: The use of benzoyl-dC (Bz-dC) is incompatible with AMA-based "UltraFAST" deprotection. The methylamine in AMA can cause a transamidation side reaction with Bz-dC.[5][11][12] Therefore, acetyl-dC (Ac-dC) must be used when employing this rapid deprotection strategy.[11][12]

Experimental Protocols

This protocol is a generalized representation based on established chemical principles.

-

Drying: Co-evaporate 2'-deoxyadenosine (B1664071) with anhydrous pyridine to remove residual water.

-

Dissolution: Dissolve the dried nucleoside in anhydrous pyridine.

-

Reaction: Cool the solution in an ice bath. Add benzoyl chloride dropwise with stirring under an inert atmosphere (e.g., Argon).

-

Incubation: Allow the reaction to warm to room temperature and stir overnight.[9]

-

Quenching: Cool the mixture again and slowly add ice water to hydrolyze any remaining benzoyl chloride.[9]

-

Extraction: Concentrate the mixture under reduced pressure and partition the residue between an organic solvent (e.g., dichloromethane) and aqueous sodium bicarbonate solution to remove pyridinium salts and excess benzoic acid.

-

Purification: Dry the organic layer, concentrate, and purify the crude product using silica (B1680970) gel column chromatography to isolate pure N⁶-benzoyl-2'-deoxyadenosine.

This protocol outlines the standard procedure for post-synthesis workup.

-

Preparation: Transfer the solid support (e.g., CPG) containing the synthesized oligonucleotide from the synthesis column to a screw-cap vial.

-

Cleavage & Deprotection: Add concentrated ammonium hydroxide (28-33%) to the vial, ensuring the support is fully submerged.[10][11] Seal the vial tightly.

-

Incubation: Heat the vial at 55 °C for 8 to 15 hours.[13] This step simultaneously cleaves the oligonucleotide from the solid support and removes the benzoyl (from dA, dC), isobutyryl (from dG), and cyanoethyl (from phosphate backbone) protecting groups.[10]

-

Isolation: After heating, cool the vial to room temperature.[13] Carefully transfer the ammonium hydroxide solution containing the crude oligonucleotide to a new tube, leaving the solid support behind.

-

Washing: Wash the support with a small volume of water or 50% ethanol (B145695) to recover any residual product and combine the wash with the solution from the previous step.[14]

-

Drying: Remove the ammonia (B1221849) and solvent under vacuum (e.g., using a centrifugal evaporator).

-

Post-Processing: The resulting crude oligonucleotide pellet is ready for purification (e.g., desalting, HPLC, or PAGE) to remove benzamide and other small-molecule impurities.[10][13]

References

- 1. journalirjpac.com [journalirjpac.com]

- 2. researchgate.net [researchgate.net]

- 3. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 4. twistbioscience.com [twistbioscience.com]

- 5. atdbio.com [atdbio.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. blog.biosearchtech.com [blog.biosearchtech.com]

- 11. glenresearch.com [glenresearch.com]

- 12. glenresearch.com [glenresearch.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. academic.oup.com [academic.oup.com]

understanding phosphoramidite chemistry for DNA/RNA synthesis

An In-depth Technical Guide to Phosphoramidite (B1245037) Chemistry for DNA/RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Phosphoramidite chemistry is the cornerstone of modern automated DNA and RNA synthesis, enabling the rapid and high-fidelity production of custom oligonucleotides.[1] This method, first introduced in the early 1980s, has become the gold standard due to its exceptional efficiency and simplicity, allowing for the sequential addition of nucleotide building blocks to a growing chain on a solid support.[1][2] This in-depth guide provides a technical overview of the core chemical principles, a detailed examination of the synthesis cycle, and the critical post-synthesis processing steps required to produce biologically active oligonucleotides for research, diagnostics, and therapeutic applications.[3][4][5]

Core Principles: Building Blocks and Protecting Groups

The success of phosphoramidite chemistry hinges on two key components: the use of specially modified nucleosides called phosphoramidites and a strategy of transient protecting groups to ensure reaction specificity.[6][7]

-

Nucleoside Phosphoramidites: These are the fundamental building blocks for synthesis.[1] They are nucleosides in which the 3'-hydroxyl group is derivatized with a reactive phosphoramidite moiety.[5] This group is stable under neutral conditions but can be rapidly activated to couple with the free 5'-hydroxyl group of the growing oligonucleotide chain.[] The most common phosphoramidites feature a diisopropylamino group, which provides a balance of stability and reactivity, and a β-cyanoethyl group protecting the phosphorus atom.[9][10]

-

Protecting Groups: To prevent unwanted side reactions at various functional groups on the nucleoside, a system of orthogonal protecting groups is employed.[7][11]

-

5'-Hydroxyl Protection: The 5'-hydroxyl group is protected by an acid-labile 4,4'-dimethoxytrityl (DMT) group.[12] This group is stable during the coupling, capping, and oxidation steps but can be cleanly removed with a mild acid treatment at the beginning of each synthesis cycle to allow for chain elongation.[7]

-

Exocyclic Amino Group Protection: The exocyclic amino groups on adenine (B156593) (A), cytosine (C), and guanine (B1146940) (G) bases are protected to prevent side reactions during synthesis.[11] Thymine (T) and Uracil (U) do not require this protection.[12] Standard protecting groups are base-labile acyl groups, which are removed during the final deprotection step.[12][13]

-

Phosphate (B84403) Protection: The phosphorus atom is protected by a β-cyanoethyl group, which is stable throughout the synthesis cycle but can be removed by β-elimination under basic conditions during the final deprotection.[2][14]

-

Table 1: Common Protecting Groups for DNA Synthesis

| Nucleobase | Standard Protecting Group | Mild Protecting Group |

| Adenine (A) | Benzoyl (Bz) | Phenoxyacetyl (Pac) |

| Cytosine (C) | Benzoyl (Bz) | Acetyl (Ac) |

| Guanine (G) | Isobutyryl (iBu) | iso-Propylphenoxyacetyl (iPr-Pac) |

| Thymine (T) | None | None |

The Solid-Phase Synthesis Cycle

Automated oligonucleotide synthesis is a cyclical process performed on a solid support, typically controlled-pore glass (CPG) or polystyrene.[2][15] The synthesis proceeds in the 3' to 5' direction, opposite to enzymatic synthesis.[2] Each cycle, which adds one nucleotide, consists of four main chemical reactions: deblocking, coupling, capping, and oxidation.[7][15]

Caption: The four-step phosphoramidite synthesis cycle for solid-phase oligonucleotide synthesis.

Step 1: Deblocking (Detritylation)

The cycle begins with the removal of the acid-labile DMT group from the 5'-hydroxyl of the nucleotide bound to the solid support.[15][16] This exposes a reactive hydroxyl group for the subsequent coupling reaction.[17]

-

Protocol:

-

The solid support is washed with an anhydrous solvent like acetonitrile (B52724) to remove any residual water.[2]

-

A solution of a weak acid, typically 3% trichloroacetic acid (TCA) in an inert solvent like dichloromethane (B109758) (DCM), is passed through the synthesis column.[2][10]

-

The reaction is rapid, typically completing in under a minute.[2]

-

The resulting DMT cation is orange-colored, and its absorbance at 495 nm can be measured to monitor the efficiency of each cycle.

-

The support is thoroughly washed with acetonitrile to remove the acid and the cleaved DMT group before the next step.[2]

-

Step 2: Coupling

In the coupling step, the next nucleoside phosphoramidite is added to the growing oligonucleotide chain.[] The phosphoramidite is first activated by a weak acid, such as 1H-tetrazole or a derivative like 5-ethylthio-1H-tetrazole (ETT), to form a highly reactive intermediate.[17][] This activated species then reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming an unstable phosphite triester linkage.[][]

Caption: The mechanism of the phosphoramidite coupling reaction.

-

Protocol:

-

The phosphoramidite monomer (typically in a 5- to 20-fold molar excess over the support-bound material) and the activator are dissolved in anhydrous acetonitrile.[12][19]

-

The reagents are delivered simultaneously to the synthesis column.

-

The coupling reaction is very fast for deoxynucleosides, often completing in about 20-30 seconds.[12][19] Sterically hindered ribonucleoside phosphoramidites may require longer coupling times of 5-15 minutes.[12]

-

After coupling, the column is washed with acetonitrile to remove unreacted reagents.

-

Step 3: Capping

The coupling reaction is not 100% efficient, with typical efficiencies around 99%.[17][20] This means a small fraction (around 1%) of the 5'-hydroxyl groups fail to react.[12] The capping step permanently blocks these unreacted hydroxyl groups to prevent them from participating in subsequent cycles, which would lead to the formation of undesirable (n-1) deletion mutant sequences.[16][17]

-

Protocol:

-

A capping solution is introduced. This is typically a two-part mixture: Cap A consists of acetic anhydride, and Cap B contains a catalyst, usually 1-methylimidazole (B24206) (NMI).[17]

-

These reagents acetylate the free 5'-hydroxyl groups, forming an unreactive ester linkage.[2]

-

The reaction is rapid and is followed by a wash with acetonitrile.

-

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage by acid.[2] Therefore, it must be oxidized to a more stable pentavalent phosphate triester, which is the protected form of the natural phosphodiester backbone.[7][21]

-

Protocol:

-

An oxidizing solution is passed through the column. The standard reagent is a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), water, and a weak base like pyridine (B92270) or lutidine.[17][19]

-

The iodine oxidizes the P(III) center to a P(V) center.[2]

-

This step completes the synthesis cycle. The column is washed again with acetonitrile to remove the oxidation reagents and residual water, preparing it for the deblocking step of the next cycle.[17]

-

Table 2: Typical Reagents and Durations for a DNA Synthesis Cycle

| Step | Reagent(s) | Solvent | Typical Duration |

| Deblocking | 3% Trichloroacetic Acid (TCA) | Dichloromethane (DCM) | 50-60 seconds |

| Coupling | Nucleoside Phosphoramidite + Activator (e.g., ETT) | Acetonitrile | 20-180 seconds |

| Capping | Acetic Anhydride + 1-Methylimidazole (NMI) | Acetonitrile / THF | 20-30 seconds |

| Oxidation | Iodine / Water / Pyridine | Tetrahydrofuran (THF) | 20-30 seconds |

Post-Synthesis: Cleavage and Deprotection

After the final synthesis cycle is complete, the oligonucleotide is still bound to the solid support and carries protecting groups on the phosphate backbone and the nucleobases.[13] These must be removed to yield a biologically active molecule.

Caption: Workflow for post-synthesis cleavage, deprotection, and purification.

-

Protocol:

-

Cleavage and Deprotection: The solid support is treated with a basic solution, most commonly concentrated ammonium hydroxide.[13] This single treatment typically accomplishes three things:

-

Cleavage: It cleaves the ester linkage holding the oligonucleotide to the solid support, releasing it into the solution.[13]

-

Phosphate Deprotection: It removes the β-cyanoethyl protecting groups from the phosphate backbone via β-elimination.[14]

-

Base Deprotection: It removes the acyl protecting groups from the A, C, and G nucleobases.

-

-

Incubation: The process is often accelerated by heating the solution (e.g., at 55°C for several hours).[2] For oligonucleotides containing sensitive modifications, milder deprotection conditions, such as using a mixture of ammonium hydroxide and aqueous methylamine (B109427) (AMA) at room temperature, may be required.[14]

-

Purification: The resulting crude oligonucleotide solution contains the full-length product as well as truncated failure sequences from incomplete capping.[22] Purification methods like High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) are used to isolate the desired full-length product.[12][22]

-

Synthesis Quality and Coupling Efficiency

The overall yield and purity of the final oligonucleotide product are critically dependent on the efficiency of each synthesis cycle. The stepwise coupling efficiency is the most important factor.[20] Even a small decrease in efficiency has a cumulative and dramatic effect on the yield of the full-length product, especially for long oligonucleotides.[23][24]

Formula for Overall Yield: Yield = (Coupling Efficiency) ^ (n-1) where 'n' is the number of nucleotides in the sequence.

Table 3: Theoretical Yield of Full-Length Oligonucleotide vs. Coupling Efficiency

| Oligo Length (n) | 98.0% Efficiency | 99.0% Efficiency | 99.5% Efficiency |

| 20-mer | 67.7% | 82.6% | 90.9% |

| 50-mer | 36.4% | 61.0% | 77.9% |

| 100-mer | 13.3% | 36.6% | 60.6% |

| 150-mer | 4.8% | 22.1% | 47.1% |

Source: Calculated based on formula; consistent with data from[20][23][24][25]

As the table demonstrates, maintaining the highest possible coupling efficiency (>99%) is paramount for synthesizing long, high-quality oligonucleotides.[15][26] This requires high-purity reagents, anhydrous conditions, and optimized, well-maintained automated synthesizers.[20][27]

References

- 1. twistbioscience.com [twistbioscience.com]

- 2. atdbio.com [atdbio.com]

- 3. Synthesis of DNA/RNA and their analogs via phosphoramidite and H-phosphonate chemistries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. blog.biosearchtech.com [blog.biosearchtech.com]

- 5. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]

- 6. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 7. alfachemic.com [alfachemic.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 12. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 13. blog.biosearchtech.com [blog.biosearchtech.com]

- 14. glenresearch.com [glenresearch.com]

- 15. Phosphoramidite Chemistry [eurofinsgenomics.com]

- 16. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]

- 17. blog.biosearchtech.com [blog.biosearchtech.com]

- 19. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 20. biofabresearch.com [biofabresearch.com]

- 21. Oxidation Solution for Nucleic Acid Synthesis - Amerigo Scientific [amerigoscientific.com]

- 22. lifesciences.danaher.com [lifesciences.danaher.com]

- 23. metabion.com [metabion.com]

- 24. What affects the yield of your oligonucleotides synthesis [biosyn.com]

- 25. idtdna.com [idtdna.com]

- 26. Knowledge | Biolegio [biolegio.com]

- 27. merckmillipore.com [merckmillipore.com]

A Technical Guide to 2'-O-Propargyl A(Bz)-3'-phosphoramidite: Synthesis, Application, and Post-Synthetic Modification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2'-O-Propargyl A(Bz)-3'-phosphoramidite, a key reagent in the synthesis of modified oligonucleotides. It covers the fundamental properties of this compound, detailed protocols for its incorporation into oligonucleotides, and subsequent modification using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Core Compound Data

This compound is a protected adenosine (B11128) phosphoramidite (B1245037) building block used in automated solid-phase oligonucleotide synthesis. The 2'-O-propargyl group introduces a terminal alkyne functionality, which serves as a handle for post-synthetic modifications. The benzoyl (Bz) group protects the exocyclic amine of adenine (B156593) during synthesis.

| Property | Value |

| CAS Number | 171486-59-2 |

| Molecular Formula | C₅₀H₅₄N₇O₈P |

| Molecular Weight | 911.98 g/mol |

| Synonyms | N⁶-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-propargyladenosine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite, DMTr-2'-O-propargyl-rA(Bz)-3'-CE-Phosphoramidite |

| Storage Conditions | -20°C, moisture-sensitive |

| Appearance | White to faint yellow powder or viscous liquid |

Experimental Protocols

The utilization of this compound involves two primary stages: the incorporation of the modified nucleotide into an oligonucleotide chain via solid-phase synthesis and the subsequent post-synthetic modification of the alkyne group.

Solid-Phase Oligonucleotide Synthesis using Phosphoramidite Chemistry

This protocol outlines the standard automated cycle for incorporating this compound into a growing oligonucleotide chain on a solid support. The synthesis proceeds in the 3' to 5' direction.

Materials:

-

This compound and other standard nucleoside phosphoramidites (dissolved in dry acetonitrile)

-

Solid support (e.g., Controlled Pore Glass, CPG) with the initial nucleoside attached

-

Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Capping solutions (e.g., Cap A: acetic anhydride/pyridine/THF; Cap B: N-methylimidazole/THF)

-

Oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water)

-

Washing solvent (acetonitrile)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

Procedure:

-

Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treatment with the deblocking solution.[1] This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The column is then washed with acetonitrile.[2]

-

Coupling: The this compound is activated by the activator solution and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide, forming a phosphite (B83602) triester linkage.[2] Coupling times for modified phosphoramidites may be longer than for standard bases.

-

Capping: To prevent the elongation of unreacted sequences (failure sequences), any unreacted 5'-hydroxyl groups are acetylated using the capping solutions.[3] This step is crucial for the purity of the final product.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphate (B84403) triester using the oxidizing solution.[4]

-

Iteration: The four steps (deblocking, coupling, capping, and oxidation) are repeated for each subsequent nucleotide to be added to the sequence.

-

Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and the base and phosphate protecting groups are removed by incubation with a cleavage and deprotection solution. If a "DMT-on" purification is planned, the final detritylation step is omitted.[4]

Post-Synthetic Modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate an azide-containing molecule to the propargyl-modified oligonucleotide.

Materials:

-

Alkyne-modified oligonucleotide (dissolved in nuclease-free water or buffer)

-

Azide-functionalized molecule of interest (e.g., fluorescent dye, biotin, peptide)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution

-

Copper(I)-stabilizing ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)) stock solution

-

Reducing agent: Sodium ascorbate (B8700270) stock solution (freshly prepared)

-

Reaction buffer (e.g., phosphate buffer, triethylammonium (B8662869) acetate)

Procedure:

-

Prepare the Oligonucleotide Solution: Dissolve the alkyne-modified oligonucleotide in the reaction buffer to the desired concentration (e.g., 100 µM).[5]

-

Add the Azide (B81097): Add the azide-functionalized molecule to the oligonucleotide solution. An excess of the azide (e.g., 2-10 equivalents relative to the oligonucleotide) is typically used.[5]

-

Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution with the ligand stock solution.[5][6] The ligand protects the oligonucleotide from oxidative damage and enhances the reaction rate.

-

Initiate the Reaction: Add the catalyst premix to the oligonucleotide/azide mixture. Then, add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the catalytically active Cu(I) species and initiate the reaction.[5][6]

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.[5] If the azide or attached molecule is light-sensitive, the reaction should be performed in the dark.

-

Purification: The labeled oligonucleotide can be purified from excess reagents using methods such as ethanol (B145695) precipitation, size-exclusion chromatography, or HPLC.[7]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical flow of incorporating a 2'-O-propargyl modification and the subsequent click chemistry reaction.

References

- 1. twistbioscience.com [twistbioscience.com]

- 2. biotage.com [biotage.com]

- 3. atdbio.com [atdbio.com]

- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 5. benchchem.com [benchchem.com]

- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. furthlab.xyz [furthlab.xyz]

storage and handling conditions for 2'-O-Propargyl A(Bz)-3'-phosphoramidite

An In-depth Technical Guide to the Storage and Handling of 2'-O-Propargyl A(Bz)-3'-phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential , a critical reagent in the synthesis of modified oligonucleotides for various research, diagnostic, and therapeutic applications. Adherence to these guidelines is crucial for maintaining the reagent's integrity and ensuring successful experimental outcomes.

Chemical Identity and Properties

This compound is a modified adenosine (B11128) phosphoramidite (B1245037) used in solid-phase oligonucleotide synthesis. The 2'-O-propargyl group provides a reactive alkyne handle for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[][2]

| Property | Value |

| CAS Number | 171486-59-2[2][3][4] |

| Molecular Formula | C₅₀H₅₄N₇O₈P[2][3] |

| Molecular Weight | ~912 g/mol [2] |

| Appearance | White to off-white or faint yellow powder[] |

Storage and Stability

Proper storage is paramount to prevent the degradation of this compound, which is sensitive to moisture and oxidation.

Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C [2][5] | Minimizes thermal degradation and side reactions. |

| Atmosphere | Dry, inert gas (e.g., Argon, Nitrogen) | Phosphoramidites are sensitive to moisture and oxidation. |

| Light | Store in the dark (amber vial) | Protects from potential light-induced degradation. |

| Container | Tightly sealed, airtight container | Prevents ingress of moisture and air. |

Stability Considerations

While specific quantitative stability data for this compound is not extensively published, general principles for phosphoramidites apply:

-

As a dry powder: When stored under the recommended conditions, the reagent is stable for an extended period.[6]

-

In solution: Phosphoramidites are less stable in solution.[6] It is recommended to prepare solutions in anhydrous acetonitrile (B52724) immediately before use in oligonucleotide synthesis. Any unused solution should be stored under an inert atmosphere at low temperature, though long-term storage is not advised. The half-life of a standard phosphoramidite in 95% aqueous acetonitrile at 25°C can be around 200 hours, but this can vary significantly for modified phosphoramidites.[6]

-

Shipping: The product is often shipped at ambient temperature, indicating reasonable short-term stability.[2][5] However, it should be transferred to -20°C storage immediately upon receipt.

Handling Procedures

Safe and effective handling of this compound requires careful attention to laboratory procedures to prevent contamination and degradation.

Personal Protective Equipment (PPE)

| PPE | Specification |

| Gloves | Nitrile or other appropriate chemical-resistant gloves |

| Eye Protection | Safety glasses or goggles |

| Lab Coat | Standard laboratory coat |

Handling Environment

-

Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any fine powder.

-

Use a dedicated, clean, and dry area for handling phosphoramidites to prevent cross-contamination.

-

Ensure all glassware and tools are scrupulously dried before use.

Dissolution Protocol

-

Allow the vial of phosphoramidite to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder. This typically takes 15-20 minutes.

-

Under an inert atmosphere (e.g., in a glove box or using a stream of argon), add anhydrous acetonitrile to the vial to achieve the desired concentration (typically 0.1 M for oligonucleotide synthesis).

-

Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking to minimize shearing of the molecule.

-

Use the solution promptly after preparation.

Experimental Protocols

Incorporation into Oligonucleotides via Solid-Phase Synthesis

This protocol outlines the standard cycle for incorporating this compound into a growing oligonucleotide chain on a solid support.

Methodology:

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound oligonucleotide by treatment with a mild acid (e.g., trichloroacetic acid in dichloromethane).

-

Coupling: The this compound is activated with a suitable activator (e.g., 5-(ethylthio)-1H-tetrazole) and added to the column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling efficiency for modified phosphoramidites is typically very high, often exceeding 99%.[7]

-

Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.

-

Washing: After each step, the solid support is thoroughly washed with anhydrous acetonitrile to remove excess reagents and byproducts.

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

Post-Synthetic "Click Chemistry" Modification

The propargyl group on the synthesized oligonucleotide can be readily modified using CuAAC.

Methodology:

-

Prepare the Oligonucleotide: The deprotected and purified 2'-O-propargyl modified oligonucleotide is dissolved in a suitable buffer.

-

Prepare the Reagents:

-

The azide-functionalized molecule (e.g., a fluorescent dye, biotin, or a peptide) is dissolved in an appropriate solvent (e.g., DMSO).

-

A fresh solution of a reducing agent (e.g., sodium ascorbate) is prepared to reduce the copper(II) sulfate (B86663) to the active copper(I) catalyst.

-

A copper(I)-stabilizing ligand (e.g., tris(benzyltriazolylmethyl)amine - TBTA) is used to enhance the reaction efficiency and prevent catalyst degradation.

-

-

Reaction: The oligonucleotide, azide-modified molecule, copper(II) sulfate, ligand, and reducing agent are combined and incubated at room temperature. The reaction progress can be monitored by HPLC or mass spectrometry.

-

Purification: The resulting "clicked" oligonucleotide is purified from excess reagents and unreacted starting materials using standard techniques such as HPLC or gel electrophoresis.

Troubleshooting

By adhering to these storage, handling, and experimental guidelines, researchers can ensure the optimal performance of this compound and achieve reliable and reproducible results in their oligonucleotide synthesis and modification endeavors.

References

- 2. 2�-O-Propargyl A(Bz)-3�-phosphoramidite, 171486-59-2 | BroadPharm [broadpharm.com]

- 3. eMolecules Broadpharm / 2-O-Propargyl A(Bz)-3-phosphoramidite / 100mg | Fisher Scientific [fishersci.com]

- 4. 2'-O-Propargyl Phosphoramidites - Areterna LLC [areterna.com]

- 5. 2�-O-Propargyl G(iBu)-3�-phosphoramidite, 171486-61-6 | BroadPharm [broadpharm.com]

- 6. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 7. twistbioscience.com [twistbioscience.com]

Methodological & Application

Application Notes and Protocols for Automated Solid-Phase Synthesis of 2'-O-Propargyl Modified Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of oligonucleotides is crucial for the development of novel therapeutics, diagnostics, and advanced molecular biology tools.[1][][3] 2'-O-propargyl modified oligonucleotides are particularly valuable as they provide a versatile handle for post-synthetic modifications via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry".[4] This allows for the efficient conjugation of a wide array of molecules, including fluorophores, peptides, and therapeutic agents.[5] Automated solid-phase synthesis using phosphoramidite (B1245037) chemistry is the standard method for producing these modified oligonucleotides with high fidelity and throughput.[6][7][8] These application notes provide a detailed protocol for the automated synthesis, purification, and characterization of 2'-O-propargyl modified oligonucleotides.

Principle of the Method

The synthesis is based on the phosphoramidite method, which involves the sequential addition of nucleotide monomers to a growing oligonucleotide chain attached to a solid support, typically controlled pore glass (CPG).[7][8][9] The synthesis cycle consists of four main chemical steps: detritylation, coupling, capping, and oxidation.[10] The 2'-O-propargyl modification is introduced using the corresponding 2'-O-propargyl nucleoside phosphoramidites during the coupling step.[11] Following the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed. The final product is then purified and characterized.

Experimental Workflow

The overall workflow for the automated synthesis of 2'-O-propargyl modified oligonucleotides is depicted below.

Caption: Overall workflow for the synthesis of 2'-O-propargyl modified oligonucleotides.

Materials and Reagents

Table 1: Reagents for Automated Solid-Phase Synthesis

| Reagent | Supplier | Purpose |

| 2'-O-propargyl A, C, G, U CE Phosphoramidites | Various | Modified nucleotide building blocks |

| Standard A, C, G, T CE Phosphoramidites | Various | Unmodified nucleotide building blocks |

| Controlled Pore Glass (CPG) Solid Support | Various | Solid phase for synthesis initiation |

| Anhydrous Acetonitrile (B52724) | Various | Main solvent for synthesis |

| Dichloroacetic Acid in Dichloromethane (3%) | Various | Detritylation agent (removes DMT group) |

| Activator (e.g., 5-Ethylthio-1H-tetrazole) | Various | Activates phosphoramidites for coupling |

| Capping Reagent A (Acetic Anhydride/Pyridine/THF) | Various | Capping of unreacted 5'-hydroxyl groups |

| Capping Reagent B (N-Methylimidazole/THF) | Various | Capping of unreacted 5'-hydroxyl groups |

| Oxidizer (Iodine in THF/Water/Pyridine) | Various | Oxidation of phosphite (B83602) triester to phosphate triester |

| Concentrated Ammonium (B1175870) Hydroxide (B78521) | Various | Cleavage from support and deprotection |

| Triethylamine trihydrofluoride (TEA·3HF) | Various | Optional, for removal of 2'-silyl protecting groups in mixed oligos |

| HPLC Grade Water and Acetonitrile | Various | For purification and analysis |

| Triethylammonium (B8662869) Acetate (TEAA) Buffer | Various | Ion-pairing agent for HPLC |

Experimental Protocols

Protocol 1: Preparation of Reagents

-

Phosphoramidite Preparation : Dissolve the 2'-O-propargyl and standard phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M. Ensure all handling is performed under an inert atmosphere (e.g., argon) to prevent degradation from moisture.

-

Reagent Installation : Install the prepared phosphoramidites and other synthesis reagents onto a compatible automated DNA/RNA synthesizer according to the manufacturer's instructions.

Protocol 2: Automated Solid-Phase Synthesis

The synthesis is performed in a cyclical manner, with each cycle adding one nucleotide to the growing chain.